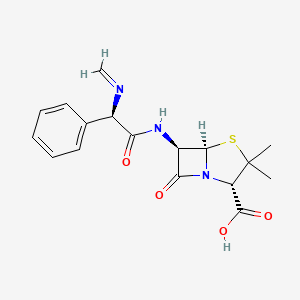

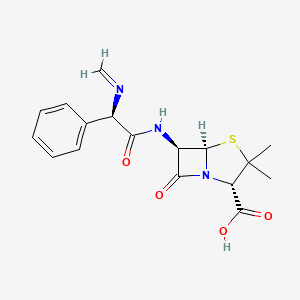

Metampicillin

Description

This compound is a penicillin antibiotic prepared by the reaction of ampicillin with formaldehyde. It is hydrolysed in aqueous solution to form ampicillin. Hydrolysis is rapid under acid conditions like the stomach.

Structure

3D Structure

Propriétés

IUPAC Name |

(2S,5R,6R)-3,3-dimethyl-6-[[(2R)-2-(methylideneamino)-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4S/c1-17(2)12(16(23)24)20-14(22)11(15(20)25-17)19-13(21)10(18-3)9-7-5-4-6-8-9/h4-8,10-12,15H,3H2,1-2H3,(H,19,21)(H,23,24)/t10-,11-,12+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZECHKJQHUVANE-MCYUEQNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N=C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N=C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048479 | |

| Record name | Metampicillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6489-97-0 | |

| Record name | Metampicillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6489-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metampicillin [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006489970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metampicillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13836 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Metampicillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metampicillin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METAMPICILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0H6U7VSTK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Metampicillin on Bacterial Cell Walls

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metampicillin is a semi-synthetic β-lactam antibiotic derived from ampicillin (B1664943). Structurally, it is a prodrug that is formed by the reaction of ampicillin with formaldehyde (B43269), resulting in a cyclic aminal structure.[1] Its antibacterial efficacy is realized upon in vivo hydrolysis, particularly in acidic environments such as the stomach, which releases the active compound, ampicillin.[2] Consequently, the mechanism of action of this compound is fundamentally that of ampicillin. This guide provides a detailed technical overview of this mechanism, focusing on the interaction with bacterial cell walls, supported by experimental protocols and quantitative data where available.

The Bacterial Cell Wall: The Target

The bacterial cell wall is a rigid, protective layer essential for maintaining cell shape and integrity, particularly against osmotic stress. In most bacteria, the primary structural component of the cell wall is peptidoglycan, a complex polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide chains. The final and crucial step in peptidoglycan synthesis is the transpeptidation reaction, which forms the cross-links that give the cell wall its strength. This process is catalyzed by a group of enzymes known as Penicillin-Binding Proteins (PBPs).

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

As a β-lactam antibiotic, the active form of this compound, ampicillin, exerts its bactericidal effect by inhibiting the transpeptidase activity of PBPs. The strained β-lactam ring of ampicillin mimics the D-Ala-D-Ala moiety of the peptidoglycan precursor. This structural similarity allows ampicillin to bind to the active site of PBPs, leading to the acylation of a catalytic serine residue. This covalent modification is essentially irreversible and inactivates the enzyme, thereby preventing the cross-linking of peptidoglycan chains. The inhibition of cell wall synthesis ultimately leads to a weakened cell wall, cell lysis, and bacterial death.

Signaling Pathways and Logical Relationships

The following diagram illustrates the chemical relationship between this compound and ampicillin, and the subsequent mechanism of action of ampicillin on the bacterial cell wall.

Quantitative Data

Due to this compound being an older antibiotic and a prodrug, recent and extensive quantitative data for the compound itself is limited in publicly available literature. The primary antibacterial activity is attributed to ampicillin, which is formed upon hydrolysis. A key study by Sutherland et al. (1972) established that the in vitro spectrum and level of activity of this compound are similar to that of ampicillin.[2] The activity of this compound, however, was noted to be more significantly reduced by the presence of human serum compared to ampicillin.[2]

For a comprehensive understanding, the following table summarizes the Minimum Inhibitory Concentrations (MICs) for ampicillin against several key bacterial species. These values serve as a proxy for the expected in vivo activity of this compound.

| Bacterial Species | Ampicillin MIC Range (µg/mL) |

| Staphylococcus aureus (MSSA) | 0.25 - 2 |

| Streptococcus pneumoniae | ≤0.06 - 4 |

| Escherichia coli | 2 - >32 |

| Pseudomonas aeruginosa | >128 |

Note: MIC values can vary significantly based on the specific strain and the testing methodology.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the mechanism of action of this compound and other β-lactam antibiotics.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized method for determining the MIC of an antimicrobial agent.

Workflow Diagram:

Methodology:

-

Preparation of Antibiotic Stock Solution: A stock solution of the antibiotic is prepared at a known concentration in a suitable solvent.

-

Preparation of Microtiter Plates: A 96-well microtiter plate is prepared with serial twofold dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB). A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

Inoculum Preparation: A standardized bacterial inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Each well (except the sterility control) is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated at 35 ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

Penicillin-Binding Protein (PBP) Competitive Binding Assay

This assay determines the affinity of a β-lactam antibiotic for specific PBPs.

Workflow Diagram:

Methodology:

-

Preparation of Bacterial Membranes: Bacterial cells are grown to mid-log phase, harvested, and lysed. The membrane fraction containing the PBPs is isolated by ultracentrifugation.

-

Competitive Binding: Aliquots of the membrane preparation are incubated with varying concentrations of the unlabeled test antibiotic (e.g., ampicillin) for a specific time to allow for binding to the PBPs.

-

Labeling with Fluorescent Penicillin: A fixed, saturating concentration of a fluorescently labeled penicillin, such as BOCILLIN™ FL, is added to the mixture. This probe will bind to any PBPs not already occupied by the test antibiotic.

-

SDS-PAGE: The reaction is stopped, and the membrane proteins are solubilized and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualization and Quantification: The gel is visualized using a fluorescence scanner. The intensity of the fluorescent signal for each PBP band is inversely proportional to the amount of test antibiotic bound. The concentration of the test antibiotic that inhibits 50% of the fluorescent signal is determined as the IC50 value, which reflects the binding affinity.

Transpeptidase Inhibition Assay

This assay directly measures the inhibition of the transpeptidase activity of PBPs.

Methodology:

-

Substrate Preparation: A synthetic peptidoglycan precursor analog is used as the substrate. This can be a fluorescently labeled substrate where the fluorescence is quenched until cleavage by the transpeptidase.

-

Enzyme Preparation: Purified PBPs or bacterial membrane preparations are used as the source of transpeptidase activity.

-

Inhibition Assay: The enzyme is pre-incubated with various concentrations of the inhibitor (e.g., ampicillin).

-

Enzymatic Reaction: The reaction is initiated by the addition of the substrate. The mixture is incubated under conditions optimal for enzyme activity.

-

Detection: The product formation is monitored over time. For a fluorogenic substrate, the increase in fluorescence is measured using a fluorometer. For other substrates, product separation and quantification may be achieved using High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: The rate of product formation is calculated for each inhibitor concentration. The IC50 value is determined by plotting the reaction rate against the inhibitor concentration.

Conclusion

This compound serves as a prodrug, delivering the well-characterized β-lactam antibiotic, ampicillin, to the site of infection. Its mechanism of action is centered on the irreversible inhibition of bacterial Penicillin-Binding Proteins, which are essential for the synthesis of the peptidoglycan cell wall. This disruption of cell wall integrity leads to bacterial cell death. While specific quantitative data for this compound is not as abundant as for its active counterpart, ampicillin, its efficacy is directly linked to the principles of β-lactam-mediated cell wall synthesis inhibition. The experimental protocols detailed in this guide provide a framework for the continued study and evaluation of this and other β-lactam antibiotics.

References

Metampicillin: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metampicillin is a semi-synthetic derivative of ampicillin (B1664943), belonging to the β-lactam class of antibiotics. It is formed by the reaction of ampicillin with formaldehyde (B43269) and has been used in human and veterinary medicine.[1] this compound acts as a prodrug, hydrolyzing in aqueous and acidic environments to release the active compound, ampicillin.[2][3] This guide provides a comprehensive overview of the chemical structure and synthesis of this compound, intended for researchers and professionals in drug development.

Chemical Structure

For a considerable time, the precise chemical structure of this compound was a subject of debate. However, recent spectroscopic studies, particularly Nuclear Magnetic Resonance (NMR), have elucidated that this compound exists as a cyclic aminal.[1] This structure is formed through the condensation of the primary amino group of the ampicillin side chain with formaldehyde.

The IUPAC name for this compound is (2S,5R,6R)-3,3-dimethyl-6-[[(2R)-2-(methylideneamino)-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.[4]

2D and 3D Representations

2D Structure:

SMILES: CC1(--INVALID-LINK----INVALID-LINK--NC(=O)--INVALID-LINK--N=C)C(=O)O)C[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C17H19N3O4S | [4] |

| Molecular Weight | 361.4 g/mol | [4] |

| IUPAC Name | (2S,5R,6R)-3,3-dimethyl-6-[[(2R)-2-(methylideneamino)-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | [4] |

| CAS Number | 6489-97-0 | [4] |

Synthesis of this compound

The synthesis of this compound involves the reaction of ampicillin with formaldehyde in an aqueous solution.[1] The primary amino group of ampicillin acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde to form a hemiaminal intermediate, which then cyclizes to the more stable cyclic aminal structure of this compound.

Experimental Protocol

The following protocol is adapted from the method described by Reinbold et al. (2020).[1]

Materials:

-

Ampicillin sodium salt

-

Paraformaldehyde

-

Deionized water

-

Acetonitrile (B52724) (HPLC grade)

-

Formic acid (HPLC grade)

Procedure:

-

Preparation of Formaldehyde Solution: An aqueous solution of formaldehyde (e.g., 1 M) is prepared by suspending paraformaldehyde in deionized water and heating gently until a clear solution is obtained.

-

Reaction: Ampicillin sodium salt is dissolved in deionized water. A molar excess (e.g., 10 equivalents) of the formaldehyde solution is added to the ampicillin solution.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for a specified period (e.g., 2 hours).

-

Purification: The reaction mixture is then purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Column: A C18 column (e.g., ACE5 C18, 100 x 21.2 mm) is used.

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid is employed. A typical gradient might be from 2% to 60% acetonitrile over 12 minutes.

-

Detection: The elution of the product can be monitored using a UV detector.

-

-

Isolation: The fraction containing this compound is collected and lyophilized to yield the final product as a solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Physicochemical Data

Stability

This compound is known to be unstable in aqueous solutions, particularly under acidic conditions, where it readily hydrolyzes back to ampicillin and formaldehyde.[2][3] It exhibits greater stability in neutral media and in human serum, though hydrolysis can still occur.[3] Quantitative data on the half-life of this compound at various pH values is not extensively available in the literature.

| Condition | Stability | Reference |

| Acidic (e.g., stomach) | Rapid hydrolysis | [3] |

| Neutral | Less rapid hydrolysis | [3] |

| Human Serum | Incomplete hydrolysis | [3] |

Solubility

| Solvent | Solubility | Reference |

| Water (D₂O) | Insoluble (after lyophilization) | [1] |

| DMSO | Data not available | |

| Ethanol | Data not available |

Antibacterial Activity

This compound's antibacterial activity is attributed to its in vivo hydrolysis to ampicillin.[2] Therefore, its spectrum of activity is similar to that of ampicillin, encompassing a range of Gram-positive and some Gram-negative bacteria.[5] It is generally inactive against penicillinase-producing bacteria.[5]

Minimum Inhibitory Concentrations (MICs)

As this compound is a prodrug of ampicillin, the MIC values are often reported for ampicillin. The following table provides representative MIC values for ampicillin against common bacterial strains. It is expected that the in vivo efficacy of this compound would be comparable, dependent on the rate and extent of its conversion to ampicillin.

| Bacterial Strain | MIC of Ampicillin (µg/mL) | Reference |

| Staphylococcus aureus (penicillin-susceptible) | 0.25 - 1 | [6] |

| Escherichia coli (penicillin-susceptible) | 2 - 8 | [7] |

| Streptococcus pneumoniae (penicillin-susceptible) | ≤ 0.06 | [8] |

| Pseudomonas aeruginosa | Generally resistant (>16) | [9] |

Logical Relationship of this compound as a Prodrug

Caption: The activation pathway of this compound to its active form.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and synthesis of this compound. The recent elucidation of its cyclic aminal structure provides a more accurate understanding of this antibiotic. The provided synthesis protocol offers a clear pathway for its laboratory preparation. While quantitative data on its stability and solubility are not extensively documented, its action as a prodrug of ampicillin is well-established, defining its antibacterial profile. Further research to quantify its physicochemical properties would be beneficial for its potential future applications in drug delivery and formulation development.

References

- 1. This compound is a cyclic aminal produced by reaction of ampicillin with formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Compound | AntibioticDB [antibioticdb.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C17H19N3O4S | CID 6713928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. karger.com [karger.com]

- 6. Efficacy of ampicillin against methicillin-resistant Staphylococcus aureus restored through synergy with branched poly(ethylenimine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Streptococcus pneumoniae | Johns Hopkins ABX Guide [hopkinsguides.com]

- 8. Efficacy of Ampicillin Against Methicillin-Resistant Staphylococcus aureus Restored Through Synergy with Branched Poly(ethylenimine) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Use of Penicillin MICs To Predict In Vitro Activity of Other β-Lactam Antimicrobial Agents against Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

Hydrolysis of Metampicillin to Ampicillin in Acidic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metampicillin, a prodrug of the broad-spectrum antibiotic ampicillin (B1664943), is designed to enhance oral absorption and biliary concentration. Its efficacy is predicated on its conversion to the active form, ampicillin, and formaldehyde (B43269), a process rapidly catalyzed by acidic environments such as the stomach. This technical guide provides a comprehensive overview of the acid-catalyzed hydrolysis of this compound. It details the reaction kinetics, outlines experimental protocols for monitoring the conversion using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, and presents the underlying chemical mechanism. This document is intended to serve as a resource for researchers and professionals involved in the study and development of β-lactam antibiotics and their prodrugs.

Introduction

This compound is a derivative of ampicillin formed by the condensation reaction with formaldehyde, resulting in a cyclic aminal structure (specifically, a 1,3-oxazinane (B78680) ring fused to the ampicillin core). This structural modification renders it a prodrug, which is inactive in its original form. Upon exposure to acidic conditions, this compound undergoes rapid hydrolysis, breaking down to release ampicillin, the pharmacologically active agent, and formaldehyde.[1][2] This acid-catalyzed fragmentation is a critical step for the drug's bioactivation.[1] Understanding the kinetics and mechanism of this hydrolysis is paramount for predicting its bioavailability, optimizing formulation strategies, and ensuring therapeutic efficacy.

Reaction Kinetics

The hydrolysis of this compound to ampicillin is significantly influenced by pH. While relatively stable in neutral or slightly alkaline environments, its degradation is markedly accelerated in acidic media.

Quantitative Data on Hydrolysis

Specific kinetic data for the hydrolysis of this compound across a range of acidic pH values and temperatures is not extensively available in the public domain. However, existing literature provides valuable insights:

-

At a physiological pH of 7.0 and body temperature, this compound hydrolyzes to ampicillin with a half-life of approximately 41.5 minutes .[3]

-

In acidic pH , the hydrolysis is described as rapid , occurring swiftly within the timeframe of a chromatographic separation.[3]

For comparative context, studies on the degradation of other β-lactam antibiotics, such as penicillin, have demonstrated a clear trend of increased hydrolysis rates under acidic conditions (pH 4) compared to neutral or alkaline conditions.[4][5] The degradation of ampicillin itself has also been shown to be influenced by pH, with maximum stability observed around pH 5.85 in the absence of buffer catalysis.[6]

The following table summarizes the available and inferred kinetic data for this compound hydrolysis.

| pH | Temperature (°C) | Half-life (t½) | Rate Constant (k) | Reference |

| 7.0 | 37 (assumed) | 41.5 min | Not Reported | [3] |

| < 7.0 | Ambient | Rapid | Not Reported | [3] |

Note: Quantitative rate constants and half-lives at specific acidic pH values (e.g., 1-5) and various temperatures require further experimental determination. The information provided should be used as a qualitative guide, and specific studies are recommended to obtain precise kinetic parameters for formulation and development purposes.

Experimental Protocols

To investigate the hydrolysis of this compound to ampicillin, two primary analytical techniques are recommended: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

HPLC Method for Kinetic Analysis

This protocol is adapted from established methods for the separation of this compound and ampicillin and can be used to monitor the progress of the hydrolysis reaction over time.[3]

Objective: To quantify the concentration of this compound and ampicillin in a sample at various time points during acid-catalyzed hydrolysis.

Materials and Reagents:

-

This compound standard

-

Ampicillin standard

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Phosphate (B84403) buffer (e.g., sodium phosphate or potassium phosphate)

-

Acids for pH adjustment (e.g., phosphoric acid, hydrochloric acid)

-

Purified water (HPLC grade)

Instrumentation:

-

HPLC system with a UV detector

-

Zorbax CN column (or equivalent)

Procedure:

-

Preparation of Mobile Phase: A mobile phase consisting of 5% acetonitrile and 8% methanol in a 0.02 M phosphate buffer can be used as a starting point.[3] For kinetic studies in acidic conditions, the pH of the buffer should be adjusted to the desired acidic value (e.g., pH 2, 3, 4, or 5) using an appropriate acid. The mobile phase should be filtered and degassed before use.

-

Preparation of Standard Solutions: Prepare stock solutions of this compound and ampicillin in a suitable solvent (e.g., the mobile phase at a neutral pH to minimize immediate degradation of this compound). From these stock solutions, prepare a series of calibration standards of known concentrations.

-

Kinetic Experiment Setup:

-

Prepare a solution of this compound in an acidic buffer of the desired pH and temperature.

-

At predetermined time intervals, withdraw an aliquot of the reaction mixture.

-

Immediately neutralize the aliquot with a suitable base or dilute it in a neutral buffer to quench the hydrolysis reaction.

-

-

HPLC Analysis:

-

Inject the prepared standards and the quenched reaction samples onto the HPLC system.

-

Monitor the elution of this compound and ampicillin using a UV detector at an appropriate wavelength (e.g., 220 nm).[7]

-

Record the retention times and peak areas for both compounds.

-

-

Data Analysis:

-

Construct calibration curves for this compound and ampicillin by plotting peak area against concentration.

-

Determine the concentrations of this compound and ampicillin in the reaction samples at each time point using the calibration curves.

-

Plot the concentration of this compound versus time to determine the rate of hydrolysis. The data can be fitted to a first-order decay model to calculate the rate constant (k) and half-life (t½).

-

NMR Spectroscopy for Mechanistic and Kinetic Studies

NMR spectroscopy is a powerful tool for monitoring the conversion of this compound to ampicillin in real-time and for identifying the structures of the reactants and products.[8]

Objective: To observe the disappearance of this compound signals and the appearance of ampicillin and formaldehyde signals over time in an acidic solution.

Materials and Reagents:

-

This compound

-

Deuterated acidic buffer (e.g., D₂O with DCl or a deuterated phosphate buffer adjusted to the desired pD)

-

Internal standard (e.g., maleic acid)[8]

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve a known amount of this compound in the deuterated acidic buffer directly in an NMR tube. Add a known concentration of an internal standard for quantitative analysis.

-

NMR Data Acquisition:

-

Acquire a series of ¹H NMR spectra at regular time intervals.

-

Key signals to monitor include the characteristic peaks of this compound's cyclic aminal structure and the emerging peaks of ampicillin and formaldehyde.

-

-

Data Analysis:

-

Integrate the characteristic signals of this compound and ampicillin relative to the internal standard at each time point.

-

Plot the integral values (proportional to concentration) of this compound against time to determine the reaction kinetics.

-

Reaction Mechanism and Visualization

The acid-catalyzed hydrolysis of this compound proceeds through the cleavage of its cyclic aminal structure.

Step-by-Step Mechanism

The hydrolysis is initiated by the protonation of one of the nitrogen atoms of the cyclic aminal. This is followed by the nucleophilic attack of a water molecule, leading to the opening of the ring and the formation of an unstable intermediate. This intermediate then breaks down to yield ampicillin and formaldehyde.

References

- 1. Quantum chemical prediction of effects of temperature on hydrolysis rate of penicillin under weakly acidic condition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hydrolysis kinetics of this compound by High Performance Liquid Chromatography -Archives of Pharmacal Research | Korea Science [koreascience.kr]

- 4. Degradation pathways of ampicillin in alkaline solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of pH and Metal Ions on the Hydrothermal Treatment of Penicillin: Kinetic, Pathway, and Antibacterial Activity [mdpi.com]

- 6. Kinetics and mechanism of degradation of ampicillin in solution. | Semantic Scholar [semanticscholar.org]

- 7. Kinetic analysis of penicillin degradation in acidic media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound is a cyclic aminal produced by reaction of ampicillin with formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Biliary Excretion of Metampicillin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Metampicillin, a semi-synthetic penicillin, is a prodrug of ampicillin (B1664943) formed by the reaction of ampicillin with formaldehyde (B43269).[1][2][3] A key characteristic of this compound is its extensive biliary excretion, leading to significantly higher concentrations in bile compared to its parent compound, ampicillin. This property makes it a particularly effective agent for the treatment of biliary tract infections.[1][3] This technical guide provides an in-depth overview of the pharmacokinetics and biliary excretion of this compound, presenting key quantitative data, detailed experimental protocols from seminal studies, and a proposed mechanism for its transport into bile.

Pharmacokinetic Profile

This compound is designed to be hydrolyzed in the acidic environment of the stomach, releasing the active antibiotic, ampicillin.[2][3] However, when administered parenterally, this compound is distributed systemically and undergoes significant hepatic uptake and subsequent excretion into the bile.[3][4]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic data from a foundational study by Brogard et al. (1976), which investigated the biliary excretion of this compound in an isolated perfused rabbit liver model and in human subjects. It is important to note that the analytical method used in this study was a microbiological assay.

Table 1: Pharmacokinetics of this compound in Isolated Perfused Rabbit Liver

| Time (minutes) | Mean Serum Concentration (µg/mL) | Mean Bile Concentration (µg/mL) |

| 30 | 13.7 | 190 |

| 60 | 11.5 | 165 |

| 90 | 9.8 | 160 |

| 120 | 8.7 | 160 |

| 150 | 7.7 | 140 |

| 180 | 7.7 | 140 |

Data extracted from Brogard et al. (1976). In this ex vivo model, 46.5% of the initial 10 mg dose of this compound was recovered in the bile over the 3.5-hour perfusion period.[4]

Table 2: Biliary Excretion of this compound in Humans Following a Single 500 mg Oral Dose (Healthy Volunteers)

| Time (hours) | Mean Concentration in Duodenal Juice (µg/mL) |

| 1 | 2.5 |

| 2 | 5.8 |

| 3 | 6.1 |

| 4 | 4.9 |

| 5 | 3.2 |

| 6 | 2.1 |

| 7 | 1.5 |

| 8 | 0.9 |

| 9 | 0.5 |

Data extracted from Brogard et al. (1976). The cumulative biliary excretion over 9 hours was 5.8% of the administered oral dose.[4]

Table 3: Pharmacokinetics of this compound in Humans Following a Single 500 mg Intravenous Dose (Cholecystectomized Patients with T-Tube Drainage)

| Time (hours) | Mean Serum Concentration (µg/mL) | Mean Bile Concentration (µg/mL) |

| 1 | 10.5 | 185 |

| 2 | 6.8 | 320 |

| 3 | 4.5 | 290 |

| 4 | 2.9 | 250 |

| 5 | 1.8 | 190 |

| 6 | 1.1 | 140 |

| 8 | 0.4 | 65 |

| 10 | 0.1 | 25 |

| 12 | 0.05 | 10 |

Data extracted from Brogard et al. (1976). The cumulative biliary excretion over 12 hours was 8.3% of the administered intravenous dose.[4]

Mechanism of Biliary Excretion

The high concentration of this compound in bile suggests an active transport mechanism from hepatocytes into the bile canaliculi. While direct studies on this compound transporters are limited, evidence from other penicillins points to the involvement of specific transporter proteins. The biliary excretion of β-lactam antibiotics, such as benzylpenicillin, is known to be mediated by the Multidrug Resistance-Associated Protein 2 (MRP2), an efflux transporter located on the canalicular membrane of hepatocytes. It is highly probable that this compound is also a substrate for MRP2.

The uptake of penicillins from the sinusoidal blood into hepatocytes is thought to be mediated by Organic Anion-Transporting Polypeptides (OATPs). Therefore, a proposed pathway for the biliary excretion of this compound involves initial uptake into hepatocytes from the bloodstream via OATPs, followed by active efflux into the bile across the canalicular membrane by MRP2.

Proposed pathway for the biliary excretion of this compound.

Experimental Protocols

The following are summaries of the methodologies employed in the study by Brogard et al. (1976), which provide the foundation of our current understanding of this compound's biliary excretion.

Isolated Perfused Rabbit Liver

-

Model: Isolated rabbit livers were perfused in a closed circuit with reconstituted blood.

-

Dosing: A single 10 mg dose of this compound was added to the 300 mL of circulating blood.

-

Sample Collection: Blood and bile samples were collected every 30 minutes for a duration of 3.5 hours.

-

Analysis: this compound concentrations in serum, bile, and liver tissue were determined using a microbiological assay with Sarcina lutea as the test organism.

Workflow for the isolated perfused rabbit liver experiment.

Human Studies

-

Subjects: Healthy human volunteers.

-

Dosing: A single oral dose of 500 mg of this compound.

-

Sample Collection: Duodenal juice was collected via a duodenal tube at hourly intervals for 9 hours.

-

Analysis: this compound concentrations in the duodenal juice were determined by a microbiological assay.

-

Subjects: Cholecystectomized patients with a T-tube inserted into the common bile duct for drainage.

-

Dosing: A single intravenous dose of 500 mg of this compound.

-

Sample Collection: Bile was collected through the T-tube at specified intervals over 12 hours. Blood samples were also collected to determine serum concentrations.

-

Analysis: this compound concentrations in bile and serum were measured using a microbiological assay.

Workflow for the human pharmacokinetic studies.

Conclusion

References

- 1. Choice of characteristics and their bioequivalence ranges for the comparison of absorption rates of immediate-release drug formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound is a cyclic aminal produced by reaction of ampicillin with formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Development and Validation of an HPLC-ESI/MS/MS Method for the Determination of Amoxicillin, Its Major Metabolites, and Ampicillin Residues in Chicken Tissues - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Research and Discovery of Metampicillin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metampicillin is a semi-synthetic penicillin antibiotic derived from the reaction of ampicillin (B1664943) and formaldehyde (B43269).[1] It acts as a prodrug, hydrolyzing in vivo to release ampicillin, which in turn exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[1][2] Early research in the 1970s established its in vitro activity, which is comparable to that of ampicillin, and explored its pharmacokinetic profile following oral and intramuscular administration.[1] A notable characteristic of this compound is its extensive biliary excretion.[3] This guide provides a detailed overview of the foundational research on this compound, including its synthesis, mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic properties, with a focus on the quantitative data and experimental methodologies from early studies.

Introduction

The quest for new and improved penicillin derivatives in the mid-20th century led to the development of a wide range of semi-synthetic antibiotics. This compound emerged from this era of antibiotic research as a modification of ampicillin, created with the aim of altering its physicochemical and pharmacokinetic properties. As a prodrug, this compound is designed to be inactive until it is metabolized in the body to the active ampicillin.[1] This approach can be used to improve drug delivery, absorption, and distribution. This technical guide delves into the core early research that defined the profile of this compound.

Synthesis and Structure

This compound is synthesized through the condensation reaction of ampicillin with formaldehyde.[1] Recent NMR studies have elucidated the structure of this compound as a cyclic aminal, resolving previous ambiguity.[3]

Synthesis Pathway

The synthesis involves the reaction of the primary amino group of ampicillin with formaldehyde, leading to the formation of a cyclic aminal structure.

Mechanism of Action

This compound itself is a prodrug and does not possess intrinsic antibacterial activity. Its therapeutic effect is solely dependent on its in vivo hydrolysis to ampicillin.[1]

Hydrolysis to Ampicillin

In an aqueous and acidic environment, such as the stomach, this compound rapidly hydrolyzes to yield ampicillin and formaldehyde.[1]

Inhibition of Bacterial Cell Wall Synthesis

Ampicillin, the active metabolite of this compound, is a beta-lactam antibiotic. It inhibits the transpeptidase enzymes, also known as penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan in the bacterial cell wall.[2] This inhibition leads to a weakened cell wall and ultimately results in bacterial cell lysis.[2]

In Vitro Antibacterial Activity

Early in vitro studies demonstrated that the antibacterial spectrum and potency of this compound are comparable to those of ampicillin.[1] The minimum inhibitory concentrations (MICs) of this compound against a range of Gram-positive and Gram-negative bacteria were determined using standard dilution methods.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

| Bacterium | This compound MIC (µg/mL) | Ampicillin MIC (µg/mL) |

| Staphylococcus aureus | 0.2 | 0.2 |

| Streptococcus pyogenes | 0.05 | 0.05 |

| Streptococcus pneumoniae | 0.05 | 0.05 |

| Escherichia coli | 2.5 | 2.5 |

| Salmonella Typhi | 1.25 | 1.25 |

| Shigella sonnei | 2.5 | 2.5 |

| Proteus mirabilis | 2.5 | 2.5 |

| Haemophilus influenzae | 0.3 | 0.3 |

Data sourced from Sutherland et al. (1972).

Pharmacokinetics

The pharmacokinetic profile of this compound was investigated in human volunteers following both oral and intramuscular administration. A key finding of these early studies was that after oral administration, only ampicillin, the active metabolite, was detected in the serum.[1] Following intramuscular injection, both this compound and ampicillin were present in the serum, indicating that some of the prodrug is absorbed intact before hydrolysis.[1]

Quantitative Data: Human Pharmacokinetics

Oral Administration (500 mg dose)

| Parameter | Value (Ampicillin) |

| Cmax | ~3.5 µg/mL |

| Tmax | ~2 hours |

| AUC | Not explicitly calculated in early studies |

| Half-life | Not explicitly calculated in early studies |

Intramuscular Administration (500 mg dose)

| Parameter | This compound | Ampicillin |

| Cmax | ~4.0 µg/mL | ~5.0 µg/mL |

| Tmax | ~1 hour | ~1 hour |

| AUC | Not explicitly calculated in early studies | Not explicitly calculated in early studies |

| Half-life | Not explicitly calculated in early studies | Not explicitly calculated in early studies |

Data estimated from graphical representations in Sutherland et al. (1972).

Biliary Excretion

A significant characteristic of this compound is its high concentration in bile.[3] Biliary concentrations of parenterally administered this compound have been reported to be substantially higher than those of ampicillin administered under the same conditions.[3]

| Parameter | Concentration |

| Peak Bile Concentration (Ampicillin after this compound administration) | Significantly higher than after Ampicillin administration |

Quantitative data on specific concentrations in human bile from early studies is limited, but the increased excretion is a consistently reported finding.

Preclinical Efficacy

Experimental Protocols

The following are summaries of the typical experimental protocols used in the early evaluation of this compound.

Synthesis of this compound

A detailed modern protocol for the synthesis of this compound is described by Reinbold et al. (2020). The general principle from early research involved:

-

Dissolving ampicillin in an aqueous solution.

-

Adding a molar excess of formaldehyde to the ampicillin solution.

-

Allowing the reaction to proceed at room temperature.

-

Purification of the resulting this compound, often by recrystallization or chromatographic techniques.

In Vitro Antibacterial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) was typically determined by a tube dilution method:

-

Preparation of Antibiotic Dilutions: A serial two-fold dilution of this compound and ampicillin was prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., to a McFarland standard of 0.5) was prepared.

-

Inoculation: Each tube containing the antibiotic dilution was inoculated with the bacterial suspension.

-

Incubation: The tubes were incubated at 37°C for 18-24 hours.

-

Reading Results: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

Human Pharmacokinetic Studies

-

Subject Recruitment: Healthy adult volunteers were recruited for the studies.

-

Drug Administration: A single dose of this compound (e.g., 500 mg) was administered either orally (capsule) or intramuscularly.

-

Blood Sampling: Blood samples were collected at predetermined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, and 8 hours) post-administration.

-

Sample Processing: Serum was separated from the blood samples.

-

Bioassay: The concentrations of this compound and ampicillin in the serum were determined using a microbiological assay, typically an agar (B569324) diffusion method with a sensitive indicator organism (e.g., Sarcina lutea).

References

Comprehensive literature review on Metampicillin's properties

Metampicillin: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the core properties of this compound, a semi-synthetic penicillin antibiotic. It covers its chemical characteristics, mechanism of action, pharmacokinetics, and antibacterial spectrum, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding.

Chemical and Physical Properties

This compound is a prodrug derived from the reaction of ampicillin (B1664943) with formaldehyde (B43269).[1][2][3] Initially, its precise structure was debated, with imine or hemiaminal forms being proposed.[4][5] However, recent nuclear magnetic resonance (NMR) studies have elucidated its structure as a more stable cyclic aminal.[3][4][5][6] Upon administration, particularly in acidic environments like the stomach, it undergoes rapid hydrolysis to release its active components: ampicillin and formaldehyde.[1][2][7][8]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (2S,5R,6R)-3,3-dimethyl-6-[[(2R)-2-(methylideneamino)-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | [1][2] |

| CAS Number | 6489-97-0 | [1][9] |

| Molecular Formula | C₁₇H₁₉N₃O₄S | [1][2][10] |

| Molar Mass | 361.42 g·mol⁻¹ | [1][2] |

| Synonyms | Methylenampicillin, Magnipen, Viderpen | [2][9][11] |

| Appearance | White, crystalline powder | [12] |

| ATC Code | J01CA14 | [1][2] |

Mechanism of Action

As a member of the beta-lactam class of antibiotics, this compound's therapeutic effect is mediated by its active form, ampicillin.[13][14] The core mechanism involves the disruption of bacterial cell wall synthesis.[14][15]

-

Prodrug Hydrolysis : this compound is hydrolyzed in the body to ampicillin.[4][7]

-

PBP Binding : Ampicillin binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes located on the inner membrane of the bacterial cell wall.[11][13]

-

Inhibition of Peptidoglycan Synthesis : The inactivation of PBPs interferes with the transpeptidation process, which is the final step in peptidoglycan synthesis. This prevents the cross-linking of peptidoglycan chains.[13][15]

-

Cell Wall Destabilization : The lack of proper cross-linking weakens the bacterial cell wall, making it unable to withstand the internal osmotic pressure.[13][15]

-

Cell Lysis : The compromised cell wall eventually ruptures, leading to bacterial cell death (lysis).[13][15]

Caption: Mechanism of action of this compound via its active form, ampicillin.

Pharmacokinetics

This compound is designed as a prodrug to improve the delivery of ampicillin. Its pharmacokinetic profile is characterized by its conversion to the active compound.

-

Absorption and Hydrolysis : After oral administration, this compound is rapidly hydrolyzed to ampicillin in the acidic environment of the stomach.[2][7] Consequently, this compound itself is generally not detected in the bloodstream or urine following an oral dose; only ampicillin is found.[7] Studies have shown that serum concentrations of ampicillin after oral this compound are somewhat lower than those achieved with an equivalent dose of ampicillin itself.[7]

-

Distribution : When administered intramuscularly, both this compound and ampicillin can be detected in the blood.[7] A key characteristic of this compound is its high rate of biliary excretion.[14] This leads to significantly higher concentrations of the antibiotic in the bile compared to ampicillin, suggesting it may be particularly effective for treating biliary tract infections.[4]

-

Metabolism : The primary metabolic process is the hydrolysis to ampicillin.[14] Ampicillin itself is partially metabolized (about 20%) to penicilloic acids and other metabolites.[12]

-

Excretion : Ampicillin is primarily excreted via the kidneys.[15] Probenecid can inhibit the renal excretion of ampicillin, thereby increasing its serum concentration.[13]

Table 2: Comparative Pharmacokinetic Parameters of Oral Ampicillin and its Prodrugs

| Parameter | Ampicillin | Bacampicillin (B1208201) | Pivampicillin (B1678493) |

| Bioavailability | 62% (± 17%) | 86% (± 11%) | 92% (± 18%) |

| Absorption Rate | 0.58 (± 0.16) dose/min | 0.89 (± 0.39) dose/min | 0.64 (± 0.19) dose/min |

| Lag time (start of absorption) | - | 7.0 (± 0.9) min | - |

| Volume of Distribution (unbound) | 0.247 (± 0.045) L/kg | (Same as Ampicillin) | (Same as Ampicillin) |

| Data sourced from a crossover experiment in healthy subjects.[16] |

Antibacterial Spectrum

The antibacterial spectrum of this compound is identical to that of ampicillin.[7][14] It is a broad-spectrum penicillin with activity against a range of Gram-positive and some Gram-negative bacteria.[11] However, like ampicillin, it is susceptible to degradation by beta-lactamase enzymes and is therefore inactive against penicillinase-producing bacterial strains, such as many isolates of Staphylococcus aureus and E. coli.[7][11]

Experimental Protocols

This section details the methodologies for key experiments related to the synthesis and evaluation of this compound.

Synthesis of this compound

The synthesis of this compound involves a condensation reaction between ampicillin and formaldehyde.[3][9]

Objective: To synthesize Sodium 6-[D(-)-alpha-(methyleneamino-phenylacetamido)]-penicillanate.

Materials:

-

6-[D(-)α-(aminophenylacetamido)]-penicillanic acid (Ampicillin)

-

Sodium bicarbonate (NaHCO₃)

-

Formaldehyde (aqueous solution)

-

Distilled water

Protocol:

-

Suspend 0.01 mol of ampicillin in 150 cc of distilled water.

-

Cool the suspension to +5°C using an ice bath.

-

Add 0.01 mol of sodium bicarbonate to the suspension and stir until the ampicillin dissolves.

-

While maintaining the temperature and agitation, add 0.01 mol of formaldehyde (as an aqueous solution).

-

Continue to agitate the solution for a defined period (e.g., 2 hours).[4]

-

Filter the resulting solution to remove any traces of insoluble byproducts.

-

Immediately freeze-dry (lyophilize) the clear filtrate to obtain the final product as a solid.[9]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[17] The broth microdilution method is a standard protocol.[18][19]

Objective: To determine the in vitro activity of an antibiotic against a specific bacterial strain.

Materials:

-

Antibiotic stock solution (e.g., this compound/Ampicillin)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum, standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

-

Positive control (bacterial inoculum in broth, no antibiotic)

-

Negative control (broth only)

Protocol:

-

Serial Dilution: Prepare two-fold serial dilutions of the antibiotic in the growth medium directly in the wells of the 96-well plate. The concentration range should span the expected MIC of the test organism.[17]

-

Inoculation: Add a standardized inoculum of the test bacteria to each well (except the negative control). The final volume in each well is typically 100-200 µL.

-

Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours under appropriate atmospheric conditions.[20]

-

Reading Results: After incubation, examine the plates for visible turbidity (bacterial growth). The MIC is the lowest concentration of the antibiotic in which there is no visible growth.[17] This can be determined by visual inspection or using a plate reader.

Caption: A typical experimental workflow for MIC determination.

Clinical Use and Adverse Effects

-

Indications : this compound is indicated for infections caused by susceptible organisms.[13] Its high concentration in bile makes it a consideration for biliary infections.[4]

-

Dosage : An adult oral dosage is typically 1.5 g/day .[13][14]

-

Adverse Reactions : Common side effects are similar to other penicillins and include skin rash (urticarial or maculopapular), diarrhea, nausea, and vomiting.[13] Pseudomembranous colitis is a more severe but less common adverse effect.[13][14]

-

Contraindications : It is contraindicated in patients with a known hypersensitivity to penicillin antibiotics.[13][14]

-

Drug Interactions :

Conclusion

This compound is a prodrug of ampicillin, synthesized through a reaction with formaldehyde, which results in a cyclic aminal structure. Its mechanism of action is dependent on its hydrolysis to ampicillin, which inhibits bacterial cell wall synthesis. While its oral absorption yields slightly lower ampicillin serum levels compared to direct ampicillin administration, its unique pharmacokinetic property of high biliary excretion offers a potential advantage in treating infections of the biliary tract. Its antibacterial spectrum and adverse effect profile are consistent with that of ampicillin. The standardized protocols for its synthesis and microbiological evaluation are crucial for its development and clinical application.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C17H19N3O4S | CID 6713928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound is a cyclic aminal produced by reaction of ampicillin with formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound is a cyclic aminal produced by reaction of ampicillin with formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound is a cyclic aminal produced by reaction of ampicillin with formaldehyde | Department of Chemistry [chem.ox.ac.uk]

- 7. karger.com [karger.com]

- 8. medkoo.com [medkoo.com]

- 9. METHAMPICILLIN | 6489-97-0 [chemicalbook.com]

- 10. GSRS [precision.fda.gov]

- 11. Compound | AntibioticDB [antibioticdb.com]

- 12. Ampicillin - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 14. mims.com [mims.com]

- 15. Penicillin - Wikipedia [en.wikipedia.org]

- 16. Pharmacokinetics of ampicillin and its prodrugs bacampicillin and pivampicillin in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 18. idexx.com [idexx.com]

- 19. mdpi.com [mdpi.com]

- 20. idstewardship.com [idstewardship.com]

Metampicillin as a Prodrug of Ampicillin: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metampicillin is a semi-synthetic derivative of ampicillin (B1664943), designed to function as a prodrug.[1] A prodrug is an inactive or less active molecule that is converted into a pharmacologically active agent within the body. The primary rationale behind the development of ampicillin prodrugs is to overcome the limitations of ampicillin, such as incomplete oral absorption. This technical guide provides an in-depth analysis of this compound, focusing on its chemistry, mechanism of action, pharmacokinetics, and the experimental methodologies used in its evaluation.

Chemistry and Mechanism of Action

This compound is synthesized through the reaction of ampicillin with formaldehyde (B43269).[1] While its exact structure was a subject of some debate, it is now understood to be a cyclic aminal.[2]

Upon administration, this compound is designed to hydrolyze, releasing the active drug, ampicillin, and formaldehyde. This hydrolysis is particularly rapid in acidic environments, such as the stomach.[1]

The antibacterial activity of this compound is attributable to the released ampicillin. Ampicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically targets and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. This interference with cell wall synthesis leads to cell lysis and death.

Signaling Pathway: Prodrug Activation and Target Interaction

Caption: this compound activation and mechanism of action.

Pharmacokinetics: The Prodrug Advantage

The primary advantage of a prodrug strategy for ampicillin is to enhance its oral bioavailability. Ampicillin itself is incompletely absorbed from the gastrointestinal tract. Prodrugs like pivampicillin (B1678493) and bacampicillin (B1208201) have demonstrated significantly improved oral absorption compared to ampicillin.

However, a significant and clinically relevant finding is the remarkably high concentration of this compound in the bile after parenteral administration. Studies have shown that biliary concentrations of this compound can be up to 300 times higher than those of ampicillin administered under the same conditions.[1] This suggests a potential therapeutic niche for this compound in the treatment of biliary tract infections.

Data Presentation

Due to the lack of direct comparative oral pharmacokinetic data for this compound, the following tables present data for other ampicillin prodrugs to illustrate the potential benefits of this approach, alongside the available data for ampicillin and the notable findings regarding this compound's biliary excretion.

Table 1: Comparative Oral Pharmacokinetics of Ampicillin and its Prodrugs (Illustrative)

| Parameter | Ampicillin (500 mg) | Bacampicillin (400 mg) | Pivampicillin (350 mg) | This compound (oral) |

| Cmax (µg/mL) | 2.0 - 4.0 | 7.7 | ~5.0 | Data not available |

| Tmax (h) | 1.5 - 2.0 | 0.75 | ~1.0 | Data not available |

| Bioavailability (%) | ~40 | ~80-90 | ~80-90 | Data not available |

Note: Data for bacampicillin and pivampicillin are from various sources and are presented to illustrate the typical improvements seen with ampicillin prodrugs. The Sutherland et al. (1972) abstract suggests oral this compound may not follow this trend.

Table 2: Biliary Concentration Following Parenteral Administration

| Drug | Route | Dose | Peak Biliary Concentration (µg/mL) |

| Ampicillin | IV | 500 mg | ~10-20 |

| This compound | Parenteral | Not specified | Significantly higher than ampicillin (up to 300x) |

Experimental Protocols

This section outlines the general methodologies employed in the research and development of this compound.

Synthesis of this compound

Objective: To synthesize this compound from ampicillin and formaldehyde.

Materials:

-

Ampicillin sodium salt

-

Formaldehyde solution (e.g., 37% in water)

-

Deionized water

-

Reverse-phase high-performance liquid chromatography (HPLC) system

-

Lyophilizer

Procedure:

-

Dissolve a known quantity of ampicillin sodium salt in deionized water.

-

Add a molar excess of formaldehyde solution to the ampicillin solution.

-

Stir the reaction mixture at room temperature for a defined period (e.g., 2 hours).

-

Monitor the reaction progress using a suitable analytical technique (e.g., thin-layer chromatography or HPLC).

-

Upon completion, purify the reaction mixture using reverse-phase HPLC.

-

Collect the fractions containing this compound and lyophilize to obtain the solid product.

In Vitro Hydrolysis Studies

Objective: To determine the rate of hydrolysis of this compound to ampicillin under simulated physiological conditions.

Materials:

-

This compound

-

Simulated Gastric Fluid (SGF, pH ~1.2)

-

Simulated Intestinal Fluid (SIF, pH ~6.8)

-

Phosphate (B84403) buffer (pH 7.4) to simulate blood

-

Incubator/water bath at 37°C

-

HPLC system for quantification

Procedure:

-

Prepare stock solutions of this compound in a suitable solvent.

-

Add a known amount of the this compound stock solution to SGF, SIF, and phosphate buffer, pre-incubated at 37°C.

-

At various time points, withdraw aliquots from each solution.

-

Immediately quench the hydrolysis reaction (e.g., by adding a neutralizing agent or by rapid freezing).

-

Analyze the samples by HPLC to determine the concentrations of remaining this compound and formed ampicillin.

-

Calculate the hydrolysis rate constant and half-life in each medium.

Pharmacokinetic Studies in Humans (General Protocol)

Objective: To compare the pharmacokinetic profiles of orally administered this compound and ampicillin.

Study Design: A randomized, crossover study in healthy volunteers.

Procedure:

-

Recruit a cohort of healthy adult volunteers who have given informed consent.

-

Following an overnight fast, administer a single oral dose of either this compound or ampicillin.

-

Collect blood samples at predefined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours post-dose).

-

Separate plasma from the blood samples and store frozen until analysis.

-

After a washout period of at least one week, administer the alternate drug to the same volunteers and repeat the blood sampling.

-

Analyze the plasma samples for ampicillin (and this compound, if detectable) concentrations using a validated bioanalytical method (e.g., LC-MS/MS).

-

Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, bioavailability) for both drugs.

Experimental Workflow: Comparative Pharmacokinetic Study

Caption: Crossover design for a comparative pharmacokinetic study.

Conclusion

This compound represents a chemically interesting prodrug of ampicillin. While the initial promise of enhanced oral bioavailability, a hallmark of many ampicillin prodrugs, is not clearly supported by the limited available data, its unique characteristic of achieving exceptionally high concentrations in the biliary tract suggests a specialized therapeutic potential. Further well-controlled clinical trials are warranted to fully elucidate the oral pharmacokinetic profile of this compound and to explore its efficacy in the treatment of biliary tract infections. The experimental protocols outlined in this guide provide a framework for such future investigations.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Metampicillin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metampicillin is a semi-synthetic penicillin antibiotic that functions as a prodrug of ampicillin (B1664943).[1][2] Formed by the reaction of ampicillin with formaldehyde (B43269), it is designed to improve oral absorption and is rapidly hydrolyzed in the acidic environment of the stomach to release the active agent, ampicillin.[1][2][3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, including its synthesis, stability, and mechanism of action, supported by experimental protocols and data presented for clarity and practical application in a research and development setting.

Chemical and Physical Properties

This compound's core structure is based on the penicillin nucleus, featuring a β-lactam ring fused to a thiazolidine (B150603) ring. The key structural modification is the formation of a cyclic aminal from the reaction of ampicillin's primary amino group with formaldehyde.[4][5]

General Properties

| Property | Value | Source |

| Chemical Formula | C₁₇H₁₉N₃O₄S | [3][6] |

| Molar Mass | 361.42 g/mol | [3][6] |

| IUPAC Name | (2S,5R,6R)-3,3-dimethyl-6-[[(2R)-2-(methylideneamino)-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | [3][6] |

| CAS Number | 6489-97-0 | [3][6] |

Physicochemical Data

| Property | This compound (Computed/Inferred) | Ampicillin (Experimental) | Source |

| Melting Point | Data not available | ~208 °C (decomposes) | [7] |

| pKa | Data not available | 2.5 (carboxylic acid), 7.3 (amino group) | [7] |

| Solubility | Insoluble in D₂O after lyophilization.[4] Hydrolyzes in aqueous solutions.[1][2][3] | Soluble in dilute acidic or alkaline solutions. | [8] |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a published procedure for the synthesis and purification of this compound.[4]

Materials:

-

Ampicillin sodium salt

-

Formaldehyde solution (e.g., prepared from paraformaldehyde)

-

Water (H₂O)

-

Acetonitrile (B52724) (MeCN)

-

Formic acid

-

Reversed-phase HPLC column (e.g., ACE5 C18)

-

Lyophilizer

Procedure:

-

React ampicillin sodium salt (0.1 mmol) with a 10-fold molar excess of aqueous formaldehyde solution (1 M).[4]

-

Stir the reaction mixture at room temperature for 2 hours.[4]

-

Purify the reaction mixture using reversed-phase High-Performance Liquid Chromatography (HPLC).[4]

-

Column: ACE5 C18 (100 x 21.2 mm)

-

Mobile Phase: A gradient of 2% (v/v) acetonitrile in water with 0.1% (v/v) formic acid to 60% (v/v) acetonitrile over 12 minutes.[4]

-

-

Collect the fraction corresponding to this compound.

-

Lyophilize the collected fraction to obtain this compound as a colorless solid.[4]

Synthesis workflow for this compound.

Hydrolysis Kinetics of this compound by HPLC

This protocol describes a method to study the hydrolysis of this compound to ampicillin.[1]

Materials:

-

This compound

-

Phosphate (B84403) buffer (0.02 M, pH 7.0)

-

Acetonitrile

-

HPLC system with a Zorbox CN column

-

Thermostated water bath

Procedure:

-

Prepare a solution of this compound in 0.02 M phosphate buffer (pH 7.0).

-

Incubate the solution at a physiological temperature (e.g., 37 °C).

-

At various time intervals, withdraw aliquots of the solution.

-

Analyze the samples immediately by HPLC to determine the concentrations of this compound and ampicillin.[1]

-

Column: Zorbox CN

-

Mobile Phase: 5% acetonitrile and 8% methanol in 0.02 M phosphate buffer (pH 7.0).[1]

-

Detection: UV detector (wavelength to be optimized for simultaneous detection).

-

-

Plot the concentration of this compound versus time to determine the hydrolysis rate and half-life. At physiological pH and temperature, the half-life is approximately 41.5 minutes.[1]

Workflow for studying this compound hydrolysis kinetics.

Stability

This compound is notably unstable, particularly in aqueous and acidic environments, which is a key feature of its prodrug design.

-

Acidic Conditions: Rapid hydrolysis to ampicillin occurs in acidic environments like the stomach.[1][2][3]

-

Neutral Media: Hydrolysis is less rapid in neutral media.[2][3]

-

Serum: Hydrolysis is incomplete in human serum, suggesting a degree of stability in the bloodstream before reaching the target site.[1][2][3]

Mechanism of Action

As a prodrug, this compound itself is inactive. Upon administration, it is hydrolyzed to ampicillin, which is a broad-spectrum β-lactam antibiotic.

-

Hydrolysis: In the body, this compound is converted to ampicillin and formaldehyde.

-

Inhibition of Cell Wall Synthesis: Ampicillin then acts on susceptible bacteria by inhibiting the synthesis of the bacterial cell wall. It acylates the transpeptidase enzyme, which is essential for cross-linking the peptidoglycan strands that provide structural integrity to the cell wall.

-

Bactericidal Effect: This inhibition leads to a weakened cell wall and ultimately results in cell lysis and bacterial death.

Mechanism of action of this compound.

Spectroscopic Data

While complete, high-resolution spectra for this compound are not widely published, NMR spectroscopy has been instrumental in elucidating its correct cyclic aminal structure.

¹H and ¹³C NMR Spectroscopy

NMR studies have confirmed that this compound exists as a cyclic aminal. Key proton (¹H) and carbon (¹³C) NMR chemical shifts have been reported for the compound in D₆-DMSO.[4]

Reported ¹H NMR Chemical Shifts (δH) in D₆-DMSO:

-

β-lactam core protons (CHS and COCHNCO): 5.62–5.53 ppm[4]

-

Other penicillin ring-derived protons: 4.36, 1.65, and 1.49 ppm[4]

-

Aromatic protons: 7.44–7.39, 7.38–7.33, and 7.31–7.26 ppm[4]

-

Formaldehyde-derived methylene (B1212753) protons: 4.82 and 4.52 ppm[4]

Reported ¹³C NMR Chemical Shift (δC) for the Formaldehyde-derived Methylene Carbon:

-

C-10: 63.0 ppm[4]

Conclusion

References

- 1. Hydrolysis kinetics of this compound by High Performance Liquid Chromatography -Archives of Pharmacal Research | Korea Science [koreascience.kr]

- 2. medkoo.com [medkoo.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound is a cyclic aminal produced by reaction of ampicillin with formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound is a cyclic aminal produced by reaction of ampicillin with formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C17H19N3O4S | CID 6713928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Content determination of ampicillin by Ni(ii)-mediated UV-Vis spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation of Metampicillin: A Technical Guide Using Nuclear Magnetic Resonance (NMR) Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metampicillin is a broad-spectrum β-lactam antibiotic derived from ampicillin (B1664943). For decades, its precise chemical structure was a subject of ambiguity, with several forms, including imine and hemiaminal structures, being proposed. This compound is synthesized through the condensation reaction of ampicillin and formaldehyde (B43269).[1][2] It is recognized as a prodrug that hydrolyzes to ampicillin, particularly in the acidic environment of the stomach. Recent definitive studies employing advanced NMR spectroscopy have resolved the structural uncertainty, identifying the major stable form of this compound as a cyclic aminal.[1][2][3]

This technical guide provides an in-depth overview of the structural elucidation of this compound, focusing on the application of one- and two-dimensional NMR techniques. It details the experimental protocols, presents key quantitative NMR data, and illustrates the logical workflows that led to the definitive structural assignment.

The Corrected Structure of this compound

Contrary to previously proposed structures, rigorous NMR analysis has confirmed that this compound exists as a formaldehyde-derived cyclic aminal. This structure arises from the reaction of the primary amine of the ampicillin side chain with two molecules of formaldehyde. The resulting imidazolidinone ring is fused to the main ampicillin scaffold. In aqueous solutions with excess formaldehyde, a secondary product featuring an additional exocyclic hemiaminal group can also be observed.[1][2]

The reaction pathway leading to the confirmed cyclic aminal structure of this compound is visualized below.

Caption: Reaction of Ampicillin with Formaldehyde.

Experimental Protocols

The following protocols are based on the successful synthesis and NMR analysis that led to the structural confirmation of this compound.[2]

Synthesis of this compound (Cyclic Aminal)

-

Preparation of Formaldehyde Solution: An aqueous 1 M formaldehyde solution is prepared by suspending paraformaldehyde in water and heating until a clear solution is obtained. The solution is then stirred for 2 hours at room temperature.

-

Reaction: Ampicillin sodium salt (0.1 mmol) is dissolved in water and reacted with a 10-fold molar excess of the 1 M aqueous formaldehyde solution (1 mmol).

-

Incubation: The reaction mixture is stirred for 2 hours at room temperature.

-

Purification: The resulting mixture is purified by reversed-phase High-Performance Liquid Chromatography (HPLC).

-

Isolation: The major product fraction is collected and lyophilized to yield this compound as a white solid.

In Situ NMR Analysis

-

Sample Preparation: Ampicillin sodium salt (0.05 mmol) is mixed with a 10-fold excess of 1 M formaldehyde in Deuterium Oxide (D₂O) (0.5 mmol).

-

Reaction: The mixture is allowed to react overnight at room temperature directly in the NMR tube. The pD (deuterium equivalent of pH) is not adjusted.

-

Data Acquisition: One-dimensional (¹H) and two-dimensional (COSY, HSQC, HMBC) NMR spectra are acquired on the reaction mixture.

NMR Instrumentation and Parameters

-

Spectrometer: Experiments are typically performed on a high-field NMR spectrometer (e.g., 700 MHz).

-

Solvents: Deuterium Oxide (D₂O) for in situ studies and Deuterated Dimethyl Sulfoxide (D₆-DMSO) for the analysis of the isolated solid.

-

Standard Experiments:

-

¹H NMR

-

¹³C NMR

-

2D ¹H-¹H Correlation Spectroscopy (COSY)

-

2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC)

-

2D ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC)

-

NMR Data and Structural Interpretation

The definitive structural elucidation of this compound relies on the careful analysis of 1D and 2D NMR spectra to establish through-bond connectivities.

¹H and ¹³C NMR Spectral Data

The following tables summarize the key ¹H and ¹³C NMR chemical shifts for the core ampicillin scaffold and the crucial formaldehyde-derived cyclic aminal moiety, as observed in D₆-DMSO and D₂O.[2]

Table 1: Key ¹H NMR Chemical Shifts (δ) for this compound

| Proton Assignment | Chemical Shift (δ) in D₆-DMSO (ppm) | Chemical Shift (δ) in D₂O (ppm) | Notes |

| Phenyl (Ar-H) | 7.44 - 7.26 (m) | 7.44 - 7.31 (m) | Aromatic protons of the phenyl side chain. |

| β-lactam (CHS, COCH NCO) | 5.62 - 5.53 (m) | ~5.57 | Protons on the β-lactam ring. |

| Penicillin Ring (CHCO₂H) | ~4.36 | ~4.34 (s) | Proton adjacent to the carboxylate. |

| Penicillin Ring (CH₃) | 1.65, 1.49 | Not specified | Gem-dimethyl protons. |

| Cyclic Aminal (N-CH₂-N) | Not specified | 4.90, 4.72 | Key protons from the formaldehyde-derived ring. |

Table 2: Key ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Chemical Shift (δ) in D₂O (ppm) | Notes |

| Cyclic Aminal (N-CH₂-N) | ~63.0 | Key carbon of the formaldehyde-derived methylene (B1212753) bridge. |

Interpretation and Role of 2D NMR

While 1D NMR provides the initial chemical shift information, 2D NMR experiments are essential for unambiguously connecting the atoms and confirming the cyclic aminal structure.

-

¹H-¹H COSY: This experiment confirms proton-proton couplings within the ampicillin core, such as those within the β-lactam and thiazolidine (B150603) rings, ensuring the integrity of the parent scaffold after the reaction.

-